3-Nitrobenzaldehyde

Übersicht

Beschreibung

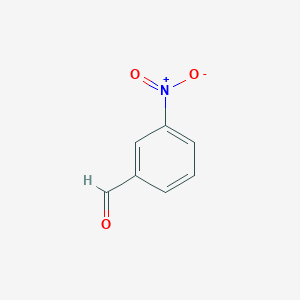

3-Nitrobenzaldehyde: is an organic aromatic compound characterized by a nitro group positioned meta to an aldehyde group on a benzene ring. It is a yellowish to brownish crystalline powder with the chemical formula C7H5NO3 and a molar mass of 151.121 g/mol . This compound is primarily obtained through the nitration of benzaldehyde, yielding mostly the meta-isomer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde is typically achieved via the nitration of benzaldehyde. The process involves the following steps :

Nitration Reaction: Benzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (5-10°C) to control the exothermic reaction.

Isolation: The reaction mixture is poured onto cracked ice to precipitate the product, which is then collected and purified.

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often further purified through recrystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 3-Aminobenzaldehyde.

Oxidation: 3-Nitrobenzoic acid.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Activities

3-Nitrobenzaldehyde has been investigated for its potential biological activities. Research indicates that derivatives of this compound, particularly thiosemicarbazones formed from its reaction with thiosemicarbazide, exhibit significant antimicrobial and anticancer properties. These compounds have shown efficacy against various cancer cell lines and microbial pathogens due to their ability to interact with metal ions and form complexes that enhance their biological activity .

Case Study: Thiosemicarbazone Derivatives

A study focused on the synthesis of thiosemicarbazone derivatives from this compound demonstrated their potential as anticancer agents. The synthesized compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation .

Coordination Chemistry

Ligand Formation

this compound acts as a ligand in coordination chemistry, forming complexes with transition metals. The electron-withdrawing nitro group enhances the ligand's ability to stabilize metal ions, making it useful in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

Data Table: Metal Complexes Derived from this compound

| Metal Ion | Complex Type | Stability | Applications |

|---|---|---|---|

| Cu²⁺ | [Cu(3-NBA)₂] | High | Catalysis |

| Ni²⁺ | [Ni(3-NBA)₂] | Moderate | Sensors |

| Co²⁺ | [Co(3-NBA)₂] | High | Antimicrobial |

Note: 3-NBA refers to this compound.

Non-Linear Optical Materials

Research has also explored the use of this compound derivatives in non-linear optical (NLO) applications. The thiosemicarbazone complexes derived from this compound have shown promising second harmonic generation (SHG) efficiency, making them candidates for photonic devices .

Organic Synthesis

Building Block for Organic Synthesis

Due to its reactive aldehyde group, this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as condensation reactions, yielding complex organic molecules that are useful in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The aldehyde group can also undergo nucleophilic addition reactions, forming various derivatives .

Vergleich Mit ähnlichen Verbindungen

2-Nitrobenzaldehyde: Similar structure but with the nitro group ortho to the aldehyde group.

4-Nitrobenzaldehyde: Similar structure but with the nitro group para to the aldehyde group.

Benzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.

Uniqueness of 3-Nitrobenzaldehyde: this compound is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group makes it less susceptible to steric hindrance compared to the ortho isomer, allowing for more efficient reactions in certain synthetic pathways .

Biologische Aktivität

3-Nitrobenzaldehyde (CHNO), a nitro-substituted aromatic aldehyde, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a nitro group (-NO) at the meta position relative to the aldehyde group (-CHO). Its molecular structure contributes to its reactivity and biological activity.

Biological Activities

The biological activities of this compound span several areas:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, showing effectiveness particularly against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in antifungal drug development.

- Antimalarial Activity : Preliminary investigations suggest that derivatives of this compound may have potential as antimalarial agents, particularly in the context of drug-resistant strains of Plasmodium falciparum.

- Anti-inflammatory and Antipyretic Effects : Research indicates that compounds derived from this compound can exhibit anti-inflammatory and antipyretic effects, which are crucial for treating various inflammatory conditions.

The mechanisms through which this compound exerts its biological effects are under investigation. Key mechanisms include:

- DNA Interaction : Some studies suggest that this compound can induce DNA damage, leading to mutagenic effects. This property has been evaluated using the Ames test, which assesses mutagenicity in bacterial strains .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes, although detailed pathways require further elucidation.

Antibacterial Activity Study

A study conducted by researchers at the University of Khartoum synthesized semicarbazone derivatives from this compound. These derivatives were tested for their antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Semicarbazone Ligand | 15 | E. coli |

| Cu(II) Complex | 20 | S. aureus |

| Ni(II) Complex | 18 | S. aureus |

The metal complexes exhibited enhanced antibacterial activity compared to the ligand alone, suggesting that coordination with metal ions increases bioactivity .

Antifungal Activity Assessment

In another study focusing on antifungal properties, this compound was evaluated against various fungal strains. The results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL, indicating its potential as an antifungal agent .

Eigenschaften

IUPAC Name |

3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETIVVHRRQLWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049383 | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [MSDSonline] | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-61-6 | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4O92KO71Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-nitrobenzaldehyde?

A1: this compound has a molecular formula of C₇H₅NO₃ and a molecular weight of 151.12 g/mol. [, , , ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:* IR spectroscopy: Characteristic bands for imino (C=N), aromatic C=C stretch, aromatic C-H stretch, aromatic NO₂ stretch, and aromatic NO₂ scissors vibrations have been identified. []* NMR spectroscopy: Both ¹H NMR and ¹³C NMR data have been reported, providing information about the hydrogen and carbon environments within the molecule. [, , , , ]* UV-Vis Spectroscopy: Studies have investigated the UV-Vis absorption characteristics of this compound and its derivatives in various solvents. [, , , ]

Q3: What are some common reactions involving this compound?

A4: this compound serves as a versatile building block in organic synthesis, participating in various reactions including:* Condensation reactions: It readily undergoes Claisen-Schmidt condensations with ketones like acetone to form dibenzylidene derivatives. [] This reaction has been explored under various conditions, including ultrasound irradiation and the use of different catalysts. [, ]* Schiff base formation: Reactions with amines, hydrazides, and thiosemicarbazides yield Schiff base derivatives, which often exhibit biological activities and find applications in coordination chemistry. [, , , , , ]* Mannich reactions: this compound can participate in Mannich reactions with aromatic amines and ketones in the presence of an acid catalyst to form β-amino ketones. []* Cycloaddition reactions: It can engage in 1,3-dipolar cycloadditions with various dipoles like azomethine ylides, leading to the formation of heterocyclic compounds. []

Q4: Does this compound exhibit any catalytic properties?

A5: While this compound itself might not be a widely recognized catalyst, it serves as a precursor for synthesizing catalytic species. For instance, silica-supported chitosan palladium complexes (SiO₂-CS-Pd) incorporating this compound have been developed for the selective hydrogenation of the nitro group. []

Q5: What are the main applications of this compound?

A6: this compound serves as a key intermediate in synthesizing various fine chemicals and pharmaceuticals, including:* Pharmaceuticals: It acts as a starting material for preparing dihydropyridine calcium channel blockers like nitrendipine, nicardipine, nimodipine, and nilvadipine. [, , ]* Dyes and pigments: this compound and its derivatives can be used to synthesize azo dyes and other colorants. [, ]* Agrochemicals: It serves as a precursor for certain pesticides and herbicides. []* Photo-removable protecting groups: this compound derivatives can function as photo-removable protecting groups in organic synthesis. []

Q6: Have computational methods been employed to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding the properties and behavior of this compound:* Molecular structure and conformation: Quantum mechanical calculations, such as those at the RHF/6-31G and MP2/6-311++G(2d,2p) levels of theory, have been used to determine the most stable conformations of this compound and its derivatives. These studies revealed a non-coplanar conformation for 2-nitrobenzaldehyde, where the nitro group is twisted out of the plane of the aromatic ring due to steric hindrance. []* Hydrogen bonding: Computational studies have also confirmed the presence of intramolecular hydrogen bonding in certain derivatives of this compound. For example, in cyclic selenenate/seleninate esters stabilized by ortho-nitro coordination, intramolecular Se···O interactions were identified through X-ray diffraction studies and further supported by computational analysis using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations. []* Reactivity and reaction mechanisms: DFT calculations have been utilized to investigate the mechanisms of reactions involving this compound, such as the 1,3-dipolar cycloadditions. These studies help to rationalize observed regio- and stereoselectivities and provide insights into the role of catalysts and solvents in these transformations. []* QSAR models:* Quantitative structure-activity relationship (QSAR) studies, which correlate molecular structure with biological activity, have likely been performed on this compound derivatives, particularly in the context of drug discovery and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.